2-(Hexadecylsulfinyl)-ethanol

Description

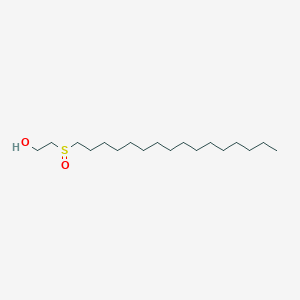

2-(Hexadecylsulfinyl)-ethanol is a sulfoxide-containing surfactant characterized by a 16-carbon alkyl chain (hexadecyl group) linked to a sulfinyl (-SO-) moiety and a terminal ethanol group. This structure confers unique amphiphilic properties, making it relevant in applications such as detergents, emulsifiers, or pharmaceutical formulations.

Properties

CAS No. |

30491-24-8 |

|---|---|

Molecular Formula |

C18H38O2S |

Molecular Weight |

318.6 g/mol |

IUPAC Name |

2-hexadecylsulfinylethanol |

InChI |

InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(20)18-16-19/h19H,2-18H2,1H3 |

InChI Key |

KTTREPDTUQWRAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfinyl)-ethanol typically involves the oxidation of hexadecyl sulfide to hexadecyl sulfoxide, followed by the reaction with ethylene oxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure selective formation of the sulfoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The subsequent reaction with ethylene oxide can be optimized for yield and purity through the use of catalysts and temperature control.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexadecylsulfinyl)-ethanol undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acid chlorides, alkyl halides.

Major Products:

Oxidation: Hexadecyl sulfone.

Reduction: Hexadecyl sulfide.

Substitution: Esters or ethers of this compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.

Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.

Industry: Utilized in the formulation of lubricants and anti-corrosion agents.

Mechanism of Action

The mechanism by which 2-(Hexadecylsulfinyl)-ethanol exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain allows it to embed within the lipid bilayer, while the sulfinyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules. This amphiphilic nature enables it to modulate membrane fluidity and permeability, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on functional groups, chain length, and physicochemical properties:

2-(Decylsulfinyl)ethanol (CAS 7305-32-0)

- Structure : Shorter alkyl chain (decyl, C10) with sulfinyl group.

- Molecular Formula : C₁₂H₂₆O₂S (vs. C₁₈H₃₈O₂S for hexadecyl analog).

- Key Differences :

- Reduced hydrophobicity due to shorter chain, lowering micelle formation efficiency.

- Higher solubility in polar solvents compared to hexadecyl derivatives.

- Applications : Likely used in milder surfactant systems due to moderate lipophilicity .

Ethanol, 2-(hexadecyloxy)- (CAS 2136-71-2)

- Structure : Ether linkage (-O-) instead of sulfinyl (-SO-).

- Molecular Formula : C₁₈H₃₈O₂.

- Key Differences :

- Thermodynamic Properties :

- ΔfusH (Enthalpy of Fusion): 37.32 kJ/mol at 318.5 K .

- ΔfusS (Entropy of Fusion): 117.20 J/mol·K at 318.5 K .

- Lower polarity than sulfinyl analogs, reducing hydrogen-bonding capacity.

- Applications: Nonionic surfactant in industrial lubricants or cosmetics .

2-[2-(4-Chlorophenyl)sulfonylethylsulfanyl]ethanol (CAS 175201-61-3)

- Structure : Sulfonyl (-SO₂-) group and aromatic chlorophenyl moiety.

- Key Differences: Enhanced electrophilicity due to sulfonyl group, increasing reactivity in chemical synthesis. Potential toxicity concerns compared to alkylsulfinyl derivatives .

2-(4-Hydroxyphenyl)ethanol (CAS 501-94-0)

- Structure: Phenolic hydroxyl group instead of sulfinyl/ether.

- Key Differences: Antioxidant properties due to phenolic ring, unlike sulfinyl surfactants. Applications in pharmaceuticals (e.g., tyrosinase inhibition at ~20–40% efficacy) .

Comparative Data Table

*ΔfusH data for sulfinyl derivatives are unavailable in the provided evidence.

Research Findings and Implications

Chain Length vs. Performance: Longer alkyl chains (e.g., hexadecyl) enhance hydrophobicity, critical for surfactant efficiency in nonpolar media .

Functional Group Impact : Sulfinyl groups improve solubility in polar solvents compared to ethers but may reduce thermal stability .

Safety Considerations : Sulfonyl and chlorinated analogs (e.g., CAS 175201-61-3) exhibit higher reactivity and toxicity than alkylsulfinyl derivatives, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.